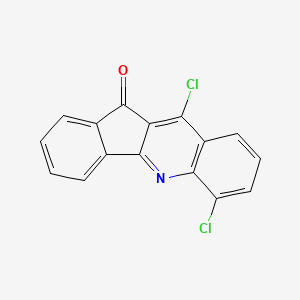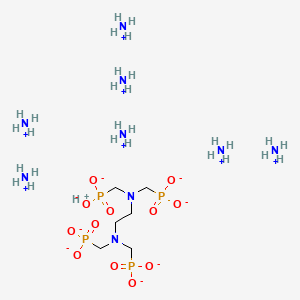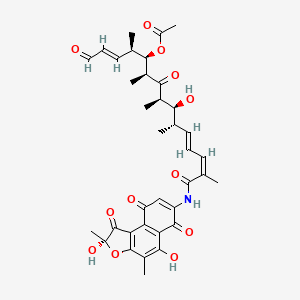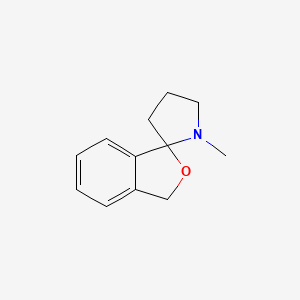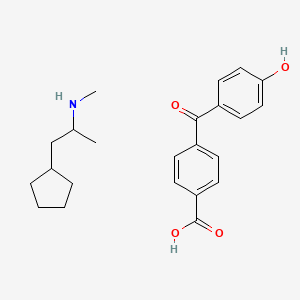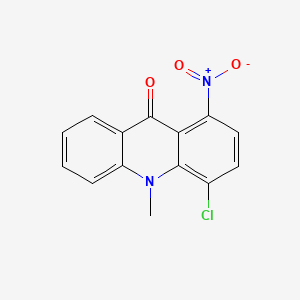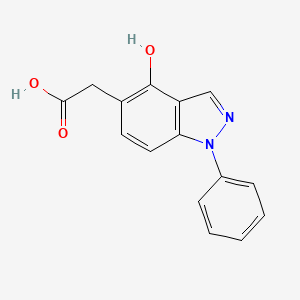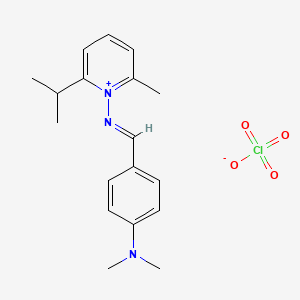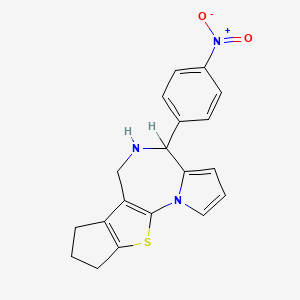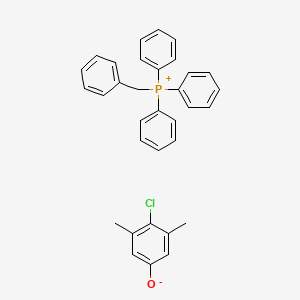
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is a chemical compound that combines the properties of a phosphonium salt and a phenolate. This compound is known for its applications in organic synthesis, particularly as a phase-transfer catalyst and a Wittig reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate typically involves the reaction of benzyl chloride with triphenylphosphine to form benzyltriphenylphosphonium chloride. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol to yield the final product. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phenolates.
Aplicaciones Científicas De Investigación
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals, including fluoroelastomers and printing inks.
Mecanismo De Acción
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it an effective catalyst in various reactions. The phenolate group can participate in nucleophilic substitution reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriphenylphosphonium chloride: A closely related compound used as a phase-transfer catalyst and Wittig reagent.
Triphenylphosphine oxide: Another phosphonium compound with similar catalytic properties.
4-Chloro-3,5-dimethylphenol: The phenolate precursor used in the synthesis of the target compound.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is unique due to its combined properties of a phosphonium salt and a phenolate. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components. Its ability to act as both a nucleophile and an electrophile makes it a versatile tool in organic synthesis.
Propiedades
Número CAS |
93841-06-6 |
|---|---|
Fórmula molecular |
C33H30ClOP |
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C25H22P.C8H9ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(10)4-6(2)8(5)9/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
ZSSVBXNVYJVPQB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


